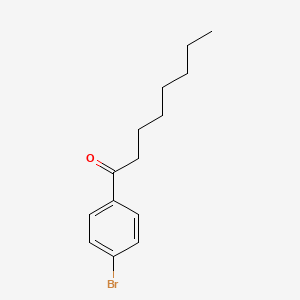

p-Bromophenyl heptyl ketone

Übersicht

Beschreibung

P-Bromophenyl heptyl ketone is a chemical compound with the molecular formula C14H19BrO. Its molecular weight is 283.204 . It is also known by the name p-Octanoylbromobenzene .

Synthesis Analysis

The synthesis of p-Bromophenyl heptyl ketone could potentially involve the transesterification of β-keto esters, a useful transformation in organic synthesis . The process of transesterification is commonly used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .Molecular Structure Analysis

The molecular structure of p-Bromophenyl heptyl ketone can be represented by the InChI string: InChI=1S/C14H19BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving p-Bromophenyl heptyl ketone could potentially involve electrophilic aromatic substitution . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

The carbon-to-oxygen double bond in p-Bromophenyl heptyl ketone is quite polar, making it more polar than a carbon-to-oxygen single bond . This polarity leads to dipole-dipole interactions that significantly affect the boiling points . Furthermore, the oxygen atom of the carbonyl group can engage in hydrogen bonding with a water molecule, making it a hydrogen bonding acceptor .Wissenschaftliche Forschungsanwendungen

Synthesis of β-Keto Esters

p-Bromophenyl heptyl ketone: is a valuable intermediate in the synthesis of β-keto esters. These esters are crucial synthons in organic chemistry, often serving as core building blocks in complex medicinal compounds . The transesterification of β-keto esters is a key step in the synthesis of various pharmaceuticals, including paclitaxel and prunustatin A .

Transesterification Reactions

The compound can be used in transesterification reactions, which are essential for modifying ester groups in both simple and elaborate molecules. This process is particularly important in the production of biodiesel, where transesterification of vegetable oil with alcohols is a preferred method .

Pharmaceutical Research

In pharmaceutical research, p-Bromophenyl heptyl ketone can be utilized to create complex molecules that have potential therapeutic applications. Its structure allows for the introduction of bromine atoms into pharmaceutical compounds, which can significantly alter their biological activity .

Agrochemical Synthesis

This compound plays a role in the synthesis of agrochemicals. Its reactivity with various alcohols makes it a candidate for producing esters that are used in pesticides and herbicides .

Material Science

In material science, p-Bromophenyl heptyl ketone can be used to synthesize polymers and co-polymers. The bromine atom in the compound provides a site for further chemical modifications, which can lead to the development of new materials with unique properties .

Analytical Chemistry

Due to its distinct chemical structure, p-Bromophenyl heptyl ketone can serve as a standard in mass spectrometry and IR spectroscopy. It helps in the identification and quantification of similar compounds in complex mixtures .

Environmental Chemistry

In environmental chemistry, the compound’s reactivity can be harnessed to study degradation processes and the formation of by-products in various environmental conditions .

Catalysis Research

p-Bromophenyl heptyl ketone: may be used in catalysis research to study the effects of brominated compounds on reaction mechanisms. Its presence can influence the rate and selectivity of chemical reactions .

Safety And Hazards

P-Bromophenyl heptyl ketone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Zukünftige Richtungen

The future directions for p-Bromophenyl heptyl ketone could involve further exploration of its transesterification potential . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance suggests that there may be a variety of different approaches to explore .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCHXDWPJPADAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223237 | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Bromophenyl heptyl ketone | |

CAS RN |

7295-48-9 | |

| Record name | 1-(4-Bromophenyl)-1-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)